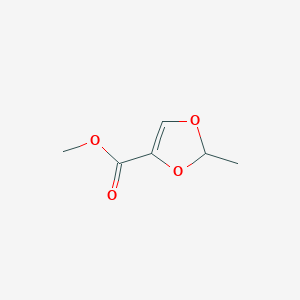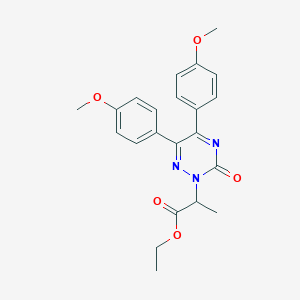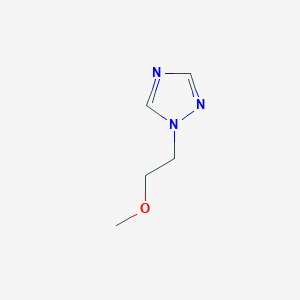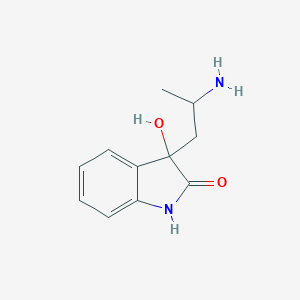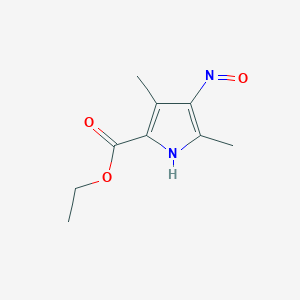![molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0](/img/structure/B12928.png)
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). However, Dapoxetine has also been studied for its potential use in other scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in the time it takes to ejaculate, which can help treat premature ejaculation.
Efectos Bioquímicos Y Fisiológicos
Dapoxetine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin in the brain, which can help regulate mood and emotions. Dapoxetine has also been shown to decrease the levels of cortisol, a stress hormone, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dapoxetine has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. However, Dapoxetine also has limitations, such as its short half-life and rapid metabolism, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on Dapoxetine. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of Dapoxetine and its potential side effects. Finally, there is a need for more research on the mechanism of action of Dapoxetine and its effects on serotonin and other neurotransmitters in the brain.
Conclusion
Dapoxetine is a selective serotonin reuptake inhibitor (N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide) used to treat premature ejaculation. However, it has also been studied for its potential use in other scientific research applications. Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It has several advantages for use in lab experiments, but also has limitations. Further research is needed to understand the long-term effects of Dapoxetine and its potential use in the treatment of other conditions.
Aplicaciones Científicas De Investigación
Dapoxetine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propiedades
Número CAS |
19795-11-0 |
|---|---|
Nombre del producto |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)9-5-8-17-16(20)14-10-12-6-3-4-7-13(12)11-15(14)19/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H,17,20) |
Clave InChI |
DFTPLSXMJPFUMX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Otros números CAS |
19795-11-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

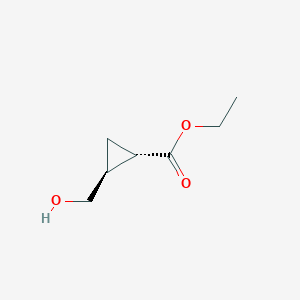
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
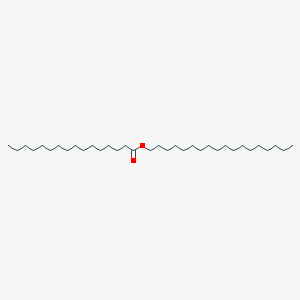
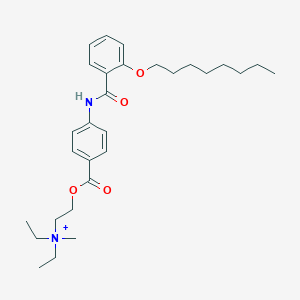
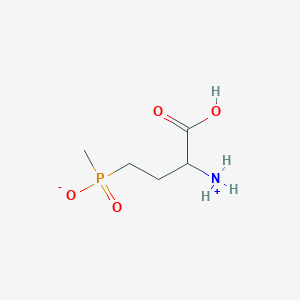
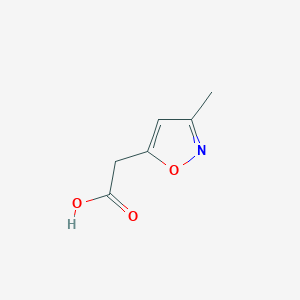
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
